molecular formula C12H16O6S2 B11096169 5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide

5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide

Cat. No.: B11096169
M. Wt: 320.4 g/mol
InChI Key: XPDRSZOCPOWPBQ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide is an organic compound characterized by the presence of a dithiane ring substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide typically involves the following steps:

    Formation of the Dithiane Ring: The initial step involves the formation of the 1,3-dithiane ring. This can be achieved by reacting a suitable dicarbonyl compound with 1,3-propanedithiol under acidic conditions.

    Substitution with Dimethoxyphenyl Group: The dithiane ring is then substituted with a 3,4-dimethoxyphenyl group. This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the aromatic group.

    Oxidation: The final step involves the oxidation of the dithiane ring to form the tetraoxide. Common oxidizing agents used for this purpose include hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetraoxide back to the dithiane or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dithiane derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide serves as a versatile intermediate

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting oxidative stress-related pathways.

Medicine

Research into the medicinal applications of this compound is ongoing. Its ability to modulate oxidative processes could make it useful in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders.

Industry

In the chemical industry, this compound can be used as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide involves its interaction with molecular targets involved in oxidative processes. The compound can act as an oxidizing or reducing agent, depending on the conditions. It may interact with enzymes and other proteins involved in redox reactions, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: The parent compound without the dimethoxyphenyl substitution.

    5-Phenyl-1,3-dithiane: A similar compound with a phenyl group instead of a dimethoxyphenyl group.

    5-(3,4-Dimethoxyphenyl)-1,3-dithiane: The non-oxidized form of the compound.

Uniqueness

5-(3,4-Dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide is unique due to the presence of both the dimethoxyphenyl group and the tetraoxide functionality. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other dithiane derivatives.

Properties

Molecular Formula

C12H16O6S2

Molecular Weight

320.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide

InChI

InChI=1S/C12H16O6S2/c1-17-11-4-3-9(5-12(11)18-2)10-6-19(13,14)8-20(15,16)7-10/h3-5,10H,6-8H2,1-2H3

InChI Key

XPDRSZOCPOWPBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CS(=O)(=O)CS(=O)(=O)C2)OC

Origin of Product

United States

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